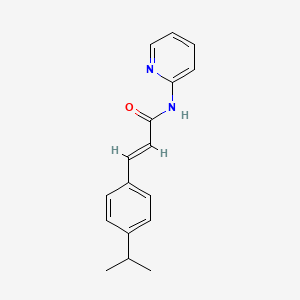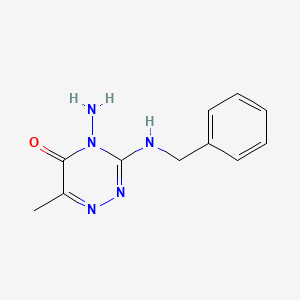![molecular formula C13H12N4S B5691729 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole is its high purity and stability, which makes it suitable for various lab experiments. However, one of the limitations of the compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action and identify the specific targets of the compound. Additionally, the potential applications of 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole in other areas such as drug delivery and imaging also warrant further investigation.
Conclusion:
In conclusion, 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole is a promising compound with potential applications in scientific research. Its antitumor, anti-inflammatory, and antimicrobial activities, as well as its potential use as a fluorescent probe, make it a valuable tool for various lab experiments. However, further research is needed to fully understand its mechanism of action and identify its specific targets, as well as to explore its potential applications in other areas.
Synthesemethoden
The synthesis of 2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole can be achieved by the reaction between 2-amino-5-methylthiazole and 3-methyl-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by phosphorus oxychloride and yields the desired product in high purity.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Moreover, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-methyl-5-[2-(5-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-12(7-14-15-8)10-5-3-4-6-11(10)13-17-16-9(2)18-13/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTGGWKOFADYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[2-(3-methyl-1H-pyrazol-4-YL)phenyl]-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)
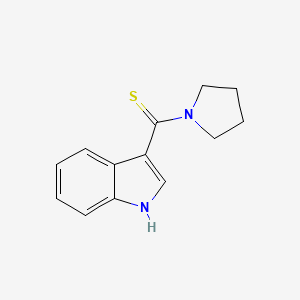

![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)
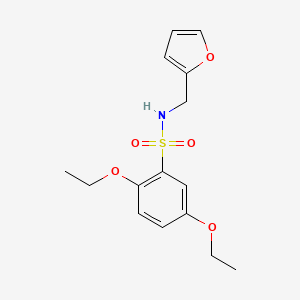
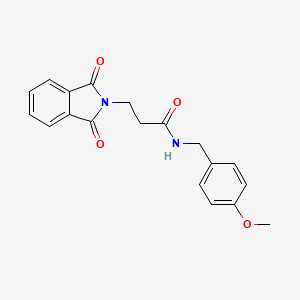
![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
